2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine
Descripción
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVEQXCHADAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=N2)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine typically involves the reaction of 4,4-difluorocyclohexanol with a fluoropyrimidine derivative. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacological Applications
1.1 P2X7 Receptor Antagonism
One of the primary applications of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine is its role as a P2X7 receptor antagonist. The P2X7 receptor is implicated in several neurological and inflammatory disorders, including Alzheimer's disease, Parkinson's disease, and chronic pain conditions. Research indicates that compounds targeting this receptor can potentially offer therapeutic benefits for these diseases by modulating neuroinflammation and neurodegeneration processes .
1.2 Anticancer Activity
The compound has also shown promise in oncology. Studies have demonstrated its potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the efficacy of existing chemotherapeutic agents, making it a valuable candidate for combination therapies in cancer treatment . Specifically, 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of tumor growth .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine is crucial for optimizing its pharmacological properties. Modifications to the pyrimidine core have been explored to enhance selectivity and potency against specific biological targets. For instance, alterations to substituents on the fluoropyrimidine ring have been linked to improved binding affinity to target receptors and enhanced therapeutic efficacy .
Clinical Evaluations
Several studies have been conducted to evaluate the in vivo efficacy of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine in animal models. For instance, in xenograft models of breast cancer, this compound showed significant tumor reduction when used in combination with standard chemotherapy agents like Temozolomide .
In Vitro Studies
In vitro assays have further elucidated the compound's mechanism of action. The National Cancer Institute's Developmental Therapeutics Program tested 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine across various cancer cell lines, revealing a mean growth inhibition rate indicative of its potential as an anticancer agent .
Comparative Data Table
Mecanismo De Acción
The mechanism of action of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities.
Comparación Con Compuestos Similares
Structural and Substituent Variations
The following table highlights key structural differences between 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine and related compounds:
Key Observations :
Pharmacological Potential
- Its hydroxyl group may facilitate hydrogen bonding with viral protease active sites .
- 4-Chloro-5-fluoropyrimidin-2-amine : The amine group at C2 suggests utility as a building block for kinase inhibitors or nucleoside analogs .
Actividad Biológica
2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other fluoropyrimidines, which are known for their roles as antimetabolites in cancer therapy. The unique difluorocyclohexyl ether moiety may influence its pharmacological properties, including enzyme inhibition and cellular uptake.
Chemical Structure and Properties
The molecular formula of 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine can be represented as . The presence of fluorine atoms in the structure enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.
Fluoropyrimidines typically act by inhibiting nucleic acid synthesis. The mechanism involves the incorporation of fluorinated nucleotides into RNA and DNA, leading to the disruption of normal cellular processes. Specifically, 5-fluorouracil (5-FU), a well-known fluoropyrimidine, is converted intracellularly to active metabolites that inhibit thymidylate synthase, an enzyme critical for DNA synthesis .
Anticancer Activity
Research has indicated that 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism of action appears to involve the activation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
This compound has been explored as a potential inhibitor of key enzymes involved in nucleotide metabolism. For instance, it may act as a competitive inhibitor of thymidylate synthase, similar to other fluoropyrimidines. Such inhibition can lead to decreased levels of thymidine triphosphate (dTTP), thereby affecting DNA replication and repair processes .
Case Studies
- Study on L1210 Cells : A study evaluated the effects of various fluorinated pyrimidines on L1210 mouse leukemia cells. The results demonstrated that 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine significantly inhibited cell growth, with a noted mechanism involving the release of active metabolites that disrupt nucleotide synthesis .
- Pharmacokinetics : Another investigation focused on the pharmacokinetics of this compound in animal models. The study highlighted its absorption characteristics and metabolic pathways, indicating that the difluorocyclohexyl group may enhance bioavailability compared to other similar compounds .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine | <100 | Thymidylate synthase inhibition |
| 5-Fluorouracil | <50 | Thymidylate synthase inhibition |
| 2-Fluoro-5-methylpyrimidine | <200 | Nucleotide synthesis disruption |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
